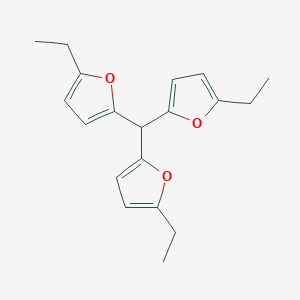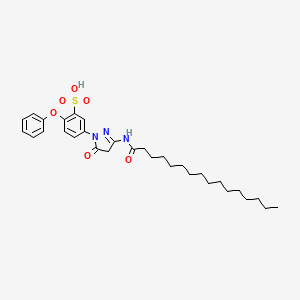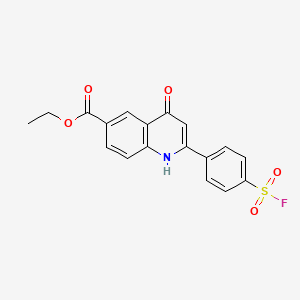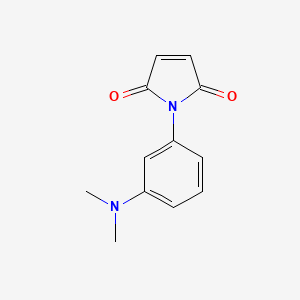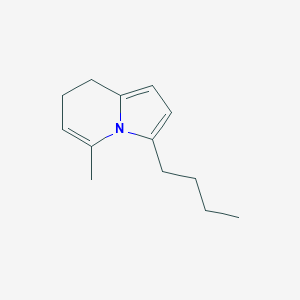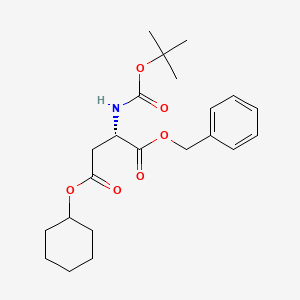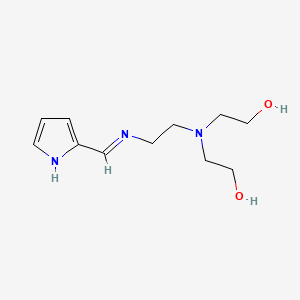
2,2'-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol is a complex organic compound characterized by the presence of pyrrole and ethanolamine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol typically involves the reaction of pyrrole-2-carbaldehyde with ethanolamine derivatives. One common method involves dissolving pyrrole-2-formaldehyde in ethanol and reacting it with an ethanolamine derivative under controlled conditions . The reaction mixture is heated and stirred for several hours, followed by cooling to precipitate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
相似化合物的比较
Similar Compounds
2-((1H-Pyrrol-2-yl)methylene)hydrazineyl compounds: These compounds share the pyrrole moiety and exhibit similar chemical reactivity.
Ethanolamine derivatives: Compounds containing ethanolamine groups have comparable properties and applications.
Uniqueness
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol is unique due to its specific combination of pyrrole and ethanolamine moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential bioactivity make it a valuable compound for various research applications.
属性
| 188772-95-4 | |
分子式 |
C11H19N3O2 |
分子量 |
225.29 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl-[2-(1H-pyrrol-2-ylmethylideneamino)ethyl]amino]ethanol |
InChI |
InChI=1S/C11H19N3O2/c15-8-6-14(7-9-16)5-4-12-10-11-2-1-3-13-11/h1-3,10,13,15-16H,4-9H2 |
InChI 键 |
AZVGIRLGJBWVOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1)C=NCCN(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


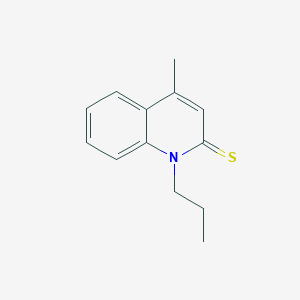
![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
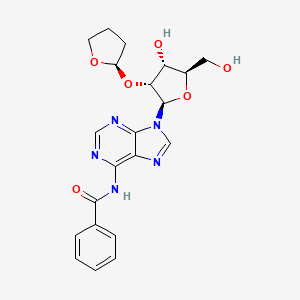

![1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12894618.png)
